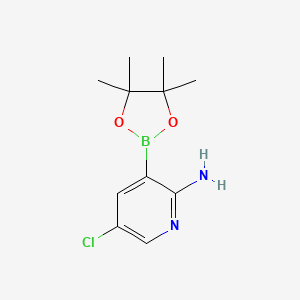
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one” is a complex organic molecule. It contains a tetrahydronaphthalen-2-one group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydronaphthalen-2-one group and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be determined through techniques such as X-ray diffraction .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, is known to participate in various chemical reactions. It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, and Water-react 2 . It is recommended to handle it under inert gas (nitrogen or Argon) at 2-8°C .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one' involves the use of a Suzuki coupling reaction between a boronic acid and an aryl halide. The boronic acid is first converted to a boronate ester, which is then reacted with the aryl halide in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1-bromo-2-naphthoic acid", "potassium carbonate", "palladium acetate", "tri-o-tolylphosphine", "1,4-dioxane", "water" ], "Reaction": [ "Step 1: Conversion of boronic acid to boronate ester - In a round-bottom flask, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) is added to a solution of 1-bromo-2-naphthoic acid (1 equiv) in 1,4-dioxane. To this mixture, potassium carbonate (2 equiv) is added and the reaction mixture is stirred at room temperature for 24 hours. The resulting boronate ester is isolated by filtration and washed with water.", "Step 2: Suzuki coupling reaction - To a solution of the boronate ester (1 equiv) in 1,4-dioxane, palladium acetate (0.05 equiv) and tri-o-tolylphosphine (0.1 equiv) are added. The mixture is stirred at room temperature for 30 minutes. To this mixture, 1-bromo-2-naphthoic acid (1 equiv) is added and the reaction mixture is heated at 80°C for 24 hours. The resulting product is purified by column chromatography to yield the desired compound." ] } | |
Numéro CAS |
1191063-75-8 |
Nom du produit |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one |
Formule moléculaire |
C16H21BO3 |
Poids moléculaire |
272.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



